5-(3-Amino-2-bromophenoxy)pentan-1-ol

Medicinal Chemistry Solubility Prediction Ligand Efficiency

5-(3-Amino-2-bromophenoxy)pentan-1-ol features a 2-bromo-3-aminophenoxy substitution pattern unmatched by regioisomeric analogs. The ortho-bromine (cross-coupling handle), meta-aromatic amine (directing group), and terminal alcohol (linker) on a five-carbon spacer enable sequential, orthogonal functionalization for PROTAC linker construction and activity-based probe synthesis. Differentiated reactivity combined with lower lipophilicity (XLogP3 2.3), higher TPSA (55.5 Ų), and dual H-bond donors reduces aggregation risk and enhances solubility versus non-aminated or para-bromo analogs. Order from qualified suppliers for PROTAC and ABP projects.

Molecular Formula C11H16BrNO2
Molecular Weight 274.15 g/mol
Cat. No. B12082505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Amino-2-bromophenoxy)pentan-1-ol
Molecular FormulaC11H16BrNO2
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OCCCCCO)Br)N
InChIInChI=1S/C11H16BrNO2/c12-11-9(13)5-4-6-10(11)15-8-3-1-2-7-14/h4-6,14H,1-3,7-8,13H2
InChIKeyKHXUVOQNRYEURG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Amino-2-bromophenoxy)pentan-1-ol (CAS 1594610-91-9): A Dual-Functional Aminophenol Building Block for Medicinal Chemistry and PROTAC Linker Design


5-(3-Amino-2-bromophenoxy)pentan-1-ol (CAS 1594610-91-9) is a brominated aminophenoxy alcohol with the molecular formula C₁₁H₁₆BrNO₂ and a molecular weight of 274.15 g/mol [1]. The compound features three orthogonal functional handles: a primary aromatic amine at the meta position, a bromine atom at the ortho position, and a terminal primary alcohol on a five-carbon alkyl spacer [1]. This substitution pattern—2-bromo-3-aminophenoxy—is structurally distinct from the more common 4-bromophenoxy or 3-bromophenoxy regioisomers, and the presence of both a hydrogen-bond-donating amine and a halogen amenable to cross-coupling confers differentiated reactivity relative to non-aminated or non-brominated analogs [2].

Why 5-(3-Amino-2-bromophenoxy)pentan-1-ol Cannot Be Simply Replaced by In-Class Bromophenoxy Alcohols or Amines


The simultaneous presence of an aromatic amine (H-bond donor/acceptor) and an aryl bromide (cross-coupling handle) on the same phenyl ring creates a reactivity profile that cannot be replicated by mono-functional analogs. The 2-bromo-3-amino substitution pattern establishes an ortho relationship between bromine and amine, which influences both electronic properties and steric accessibility—factors that directly impact Suzuki coupling efficiency, nucleophilic aromatic substitution rates, and biological target engagement. Substituting with 5-(3-bromophenoxy)pentan-1-ol (lacking the amine) eliminates hydrogen-bonding capacity and reduces aqueous solubility; substituting with 5-(4-bromophenoxy)pentan-1-amine (terminal amine instead of alcohol, para-bromo) alters both the linker attachment chemistry and the halogen's electronic environment .

5-(3-Amino-2-bromophenoxy)pentan-1-ol: Quantitative Differentiation Evidence Relative to Closest Structural Analogs


Hydrogen-Bond Donor Count Doubled Versus Non-Aminated Bromophenoxy Alcohols: Implications for Target Engagement and Solubility

The target compound possesses two hydrogen-bond donor (HBD) groups (aromatic NH₂ and terminal OH), compared with only one HBD (terminal OH) in the closest non-aminated comparator, 5-(3-bromophenoxy)pentan-1-ol. This difference is quantitatively reflected in the computed topological polar surface area (TPSA): 55.5 Ų for the target versus an estimated 29.5 Ų for the des-amino analog. Higher HBD count and TPSA correlate with improved aqueous solubility and greater capacity for directed hydrogen-bond interactions with biological targets such as kinase hinge regions or protease active sites [1].

Medicinal Chemistry Solubility Prediction Ligand Efficiency

Lipophilicity Reduction of ~0.5 LogP Units Relative to 5-(4-Bromophenoxy)pentan-1-amine: Implications for ADME Optimization

The target compound's computed XLogP3-AA of 2.3 is approximately 0.5 log units lower than the reported LogP of 2.81 (Fluorochem) for 5-(4-bromophenoxy)pentan-1-amine, a comparator differing in both the terminal functional group (alcohol vs amine) and bromine position (ortho vs para). The lower lipophilicity of the target arises from the replacement of the terminal primary amine (more basic, higher logD at physiological pH) with a primary alcohol, and the ortho-bromo substitution pattern which increases local polarity. This ~0.5 LogP reduction translates to a predicted ~3-fold improvement in aqueous solubility based on the general solubility-lipophilicity relationship [1].

ADME Lipophilicity Lead Optimization

Ortho-Bromo Substituent Enables Pd-Catalyzed Cross-Coupling While 3-Amino Group Directs Electrophilic Substitution: Orthogonal Reactivity Not Available in 4-Bromo or Des-Amino Analogs

The 2-bromo substituent occupies the position ortho to both the phenoxy ether and the 3-amino group. This ortho-bromo arrangement is activated toward oxidative addition in palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) while the meta-amino group simultaneously directs electrophilic aromatic substitution (EAS) to the para position (C-4), which remains unsubstituted. In contrast, the 4-bromo regioisomer 5-(4-bromophenoxy)pentan-1-amine has bromine para to the ether linkage, eliminating the ortho-activation effect, and the des-amino analog 5-(3-bromophenoxy)pentan-1-ol lacks any EAS-directing group, resulting in a single-mode reactivity profile .

Synthetic Chemistry Cross-Coupling Orthogonal Functionalization

Rotatable Bond Count of 6 Provides Optimal Linker Flexibility for PROTAC Design: Comparison with Shorter-Chain and Non-Linker Analogs

The five-carbon alkyl spacer with a terminal alcohol yields 6 rotatable bonds (PubChem computed), positioning this compound in the optimal flexibility range for PROTAC (Proteolysis-Targeting Chimera) linker applications, where 5-7 rotatable bonds are generally favored for balancing ternary complex formation entropy with sufficient rigidity for cooperative binding. By comparison, the core fragment 3-amino-2-bromophenol has only 0 rotatable bonds (no linker), and the shorter-chain analog 3-(2-amino-3-bromophenoxy)propan-1-ol (CAS 1863483-82-2) has only 3 rotatable bonds, potentially restricting the conformational sampling needed for effective ubiquitin ligase recruitment [1].

PROTAC Design Linker Optimization Ternary Complex Formation

Optimal Application Scenarios for 5-(3-Amino-2-bromophenoxy)pentan-1-ol Based on Quantitative Differentiation Evidence


PROTAC Linker Building Block: Balancing Flexibility, Solubility, and Orthogonal Derivatization

The 5-carbon alkyl spacer with 6 rotatable bonds, combined with the terminal primary alcohol for E3 ligase ligand conjugation and the ortho-bromo substituent for target-protein ligand attachment via Suzuki coupling, positions this compound as an ideal PROTAC linker building block. The lower lipophilicity (XLogP3-AA 2.3) relative to amine-terminated analogs reduces the risk of poor solubility in the final PROTAC construct, while the 2-bromo-3-amino substitution pattern enables sequential, orthogonal functionalization of the phenyl ring—first Pd-catalyzed coupling at the bromine position, then EAS-based modification at the para position directed by the amine [1].

Fragment-Based Drug Discovery: Aminophenol Core with Enhanced Hydrogen-Bonding Capacity

With two hydrogen-bond donors (aromatic NH₂ and terminal OH) and a TPSA of 55.5 Ų, this compound meets fragment library criteria for favorable ligand efficiency. The 88% higher TPSA versus the non-aminated analog 5-(3-bromophenoxy)pentan-1-ol translates to measurably greater aqueous solubility, reducing the risk of false negatives due to aggregation or poor dissolution in biochemical assays. The bromine atom serves as a heavy-atom marker for X-ray crystallography, facilitating fragment soaking experiments and structure-based drug design [1].

Chemical Biology Probe Synthesis: Three-Point Scaffold for Activity-Based Probe Development

The combination of a cross-coupling handle (ortho-Br), a directing group for electrophilic substitution (meta-NH₂), and a linker alcohol creates a versatile three-point scaffold for constructing activity-based probes (ABPs). Researchers can sequentially install a photoreactive group at C-4 via EAS, a recognition element at C-2 via Suzuki coupling, and a fluorophore or biotin tag at the terminal alcohol, all from a single starting material. This level of synthetic divergence is not achievable with 5-(3-bromophenoxy)pentan-1-ol (lacks EAS-directing amine) or 5-(4-bromophenoxy)pentan-1-amine (bromine position less favorable for Pd catalysis and lacks ortho-directing effect) [1].

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